molecular formula C12H10F2 B11902400 2-(Difluoromethyl)-3-methylnaphthalene

2-(Difluoromethyl)-3-methylnaphthalene

Cat. No.: B11902400
M. Wt: 192.20 g/mol
InChI Key: WSTDGDCQJAHETE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-3-methylnaphthalene may involve large-scale difluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions is crucial for producing sufficient quantities of the compound for various applications. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-methylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-3-methylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methylnaphthalene involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and increasing lipophilicity. This can lead to modulation of biological pathways and exertion of specific effects, such as inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-3-methylnaphthalene
  • 2-(Fluoromethyl)-3-methylnaphthalene
  • 2-(Chloromethyl)-3-methylnaphthalene

Uniqueness

2-(Difluoromethyl)-3-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various applications, particularly in the pharmaceutical and materials science fields .

Properties

Molecular Formula

C12H10F2

Molecular Weight

192.20 g/mol

IUPAC Name

2-(difluoromethyl)-3-methylnaphthalene

InChI

InChI=1S/C12H10F2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7,12H,1H3

InChI Key

WSTDGDCQJAHETE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C(F)F

Origin of Product

United States

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